molecular formula C9H11IN4S B2528349 3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea CAS No. 338748-97-3

3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea

Cat. No.: B2528349
CAS No.: 338748-97-3
M. Wt: 334.18
InChI Key: ZUBKVYSISLFWFF-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is particularly notable for its use in drug discovery, catalysis, and materials science.

Preparation Methods

The synthesis of 3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea typically involves a series of chemical reactions. One common synthetic route includes the reaction of 5-iodopyridine-2-carboxaldehyde with dimethylamine and thiourea under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the iodine atom can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper.

Scientific Research Applications

3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is explored for its potential use in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings

Mechanism of Action

The mechanism by which 3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea can be compared with other similar compounds, such as:

    Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in drug discovery and development.

    Thiourea derivatives: Similar to this compound, these compounds are used in various chemical reactions and have potential biological activities.

    Pyridine derivatives: These compounds are known for their versatility in chemical synthesis and their use in developing new materials and pharmaceuticals

Properties

IUPAC Name

(1E)-1-(dimethylaminomethylidene)-3-(5-iodopyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN4S/c1-14(2)6-12-9(15)13-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,11,13,15)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBKVYSISLFWFF-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)NC1=NC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=S)NC1=NC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.